Product packaging for Oleyl 2-glyceryl ether(Cat. No.:CAS No. 2929-07-9)

Oleyl 2-glyceryl ether

Cat. No.: B041936
CAS No.: 2929-07-9
M. Wt: 342.6 g/mol
InChI Key: NOKZRPRTHPWZDV-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oleyl 2-Glyceryl Ether, also known as selachyl alcohol, is a well-defined monoalkyl glyceryl ether of high interest in advanced materials and life science research. This compound features a long, unsaturated oleyl (C18) chain attached to the glycerol backbone, conferring distinct amphiphilic properties that make it a valuable building block for creating novel nanostructures and improving product formulations. Primary Research Applications: Surfactant and Emulsion Studies: Its structure allows it to function as a non-ionic surfactant and emulsifying agent. Researchers utilize it to stabilize interfaces in cosmetic, skincare, and personal care product models, where it enhances texture and formulation stability . Advanced Material Synthesis: This ether serves as a key hydrophobic monomer for the synthesis of bio-based block copolymers. Its long alkenyl side chain is instrumental in creating polymers with tailored thermal properties and micellization behavior, which are critical for developing new drug delivery platforms . Lipid and Membrane Research: As a glyceryl ether lipid analog, it is used in biophysical studies to investigate the structure and function of cell membranes and lipid bilayers. Mechanism of Action: The amphiphilic nature of this compound arises from its molecular structure: a hydrophilic glyceryl headgroup and a long hydrophobic oleyl tail. This allows the compound to efficiently align at oil-water interfaces, reducing surface tension and leading to the formation of stable emulsions. In polymer science, its polymerizable glycidyl ether derivative enables the creation of amphiphilic block copolymers that self-assemble into micellar structures in aqueous solutions. These micelles can exhibit crystallizable side chains and temperature-responsive behavior, making them promising candidates for encapsulating and controlling the release of hydrophobic active ingredients . Note: This product is provided for chemical and life science research purposes only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H42O3 B041936 Oleyl 2-glyceryl ether CAS No. 2929-07-9

Properties

IUPAC Name

2-[(Z)-octadec-9-enoxy]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-21(19-22)20-23/h9-10,21-23H,2-8,11-20H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKZRPRTHPWZDV-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2929-07-9
Record name 2-O-(9-Octadecenyl)glycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002929079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OLEYL 2-GLYCERYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67CP4BC51B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Cellular and Molecular Mechanisms of Action of Oleyl 2 Glyceryl Ether

Receptor-Mediated Signaling Pathways

A primary mechanism by which oleyl 2-glyceryl ether influences cellular function is through its interaction with G-protein coupled receptors (GPCRs), a large family of receptors that play crucial roles in signaling.

Activation of G-Protein Coupled Receptor 119 (GPR119) by this compound and its Analogues

This compound is recognized as an agonist for the G-protein coupled receptor 119 (GPR119). researchgate.netnih.gov This receptor is notably expressed in pancreatic β-cells and enteroendocrine L-cells in the intestine. researchgate.netfrontiersin.org The activation of GPR119 by this compound is a key event in its metabolic effects. Studies have shown that its ester analog, 2-oleoyl glycerol (B35011) (2-OG), also activates GPR119. researchgate.netphysiology.orgnih.gov The ether linkage in this compound provides greater stability against enzymatic degradation compared to the ester bond in 2-OG, making it a more robust analog for research and potential therapeutic applications.

The potency of this compound at the GPR119 receptor has been quantified, with a reported half-maximal effective concentration (EC50) of 5.3 µM for GPR119 activation with respect to cAMP formation. researchgate.netnih.gov This is comparable to the potency of its ester counterpart, 2-oleoyl glycerol (2-OG), which has an EC50 of 2.3 µM. The activation of GPR119 is not limited to these specific lipids; other endogenous lipids like N-acylethanolamines and other 2-monoacylglycerols also act as agonists for this receptor. researchgate.net

Downstream Signaling Cascades Initiated by GPR119 Activation

The binding of this compound to GPR119 initiates a cascade of intracellular signaling events. GPR119 is primarily coupled to the Gαs subunit of the heterotrimeric G-protein. frontiersin.orgoup.comcore.ac.uk Activation of Gαs leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). frontiersin.orgoup.comguidetopharmacology.org The resulting increase in intracellular cAMP levels is a well-established consequence of GPR119 activation. frontiersin.orgoup.comguidetopharmacology.org

This elevation in cAMP triggers further downstream effects, most notably the activation of Protein Kinase A (PKA). d-nb.infoqmul.ac.uknih.gov The cAMP/PKA pathway is a central signaling module that regulates numerous cellular processes. In the context of GPR119 activation, this pathway can lead to the phosphorylation of various target proteins, including transcription factors like the cAMP response element-binding protein (CREB). qmul.ac.uknih.gov Additionally, GPR119 activation has been linked to the stimulation of the extracellular signal-regulated kinase (ERK) 1/2 pathway, which is also involved in cell signaling and function. qmul.ac.uknih.gov In some cellular contexts, GPR119 activation can also lead to an increase in intracellular calcium levels and β-arrestin recruitment. frontiersin.orgresearchgate.net

Interactions with Endocannabinoid System Components

Beyond its effects on GPR119, this compound and its analogs also interact with components of the endocannabinoid system, a widespread signaling system involved in regulating a variety of physiological processes.

Modulation of Endocannabinoid Uptake Pathways

Research suggests that certain ether lipids can influence the endocannabinoid system by modulating the cellular uptake of endocannabinoids like anandamide (B1667382). While direct studies on this compound's effect on endocannabinoid transport are limited, its structural analog, noladin ether (2-arachidonyl glyceryl ether), has been shown to affect anandamide uptake. mdpi.com The transport of endocannabinoids across the cell membrane is a critical step for their subsequent intracellular degradation by enzymes such as fatty acid amide hydrolase (FAAH). unite.itescholarship.org Inhibition of this transport mechanism can lead to an accumulation of endocannabinoids in the synaptic cleft, thereby potentiating their signaling effects. escholarship.org

Comparative Analysis with Endogenous Ether-Type Endocannabinoids

This compound belongs to the broader class of ether lipids, which also includes endogenous endocannabinoids. The most well-known ether-type endocannabinoid is 2-arachidonyl glyceryl ether, also known as noladin ether. pnas.orgresearchgate.netnih.gov Noladin ether was first isolated from porcine brain and is structurally similar to the classic endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), with the key difference being the ether linkage instead of an ester linkage. pnas.orgnih.gov

This structural difference confers greater metabolic stability to noladin ether compared to 2-AG, which is rapidly hydrolyzed. lumirlab.comnih.gov Noladin ether exhibits a binding affinity for the cannabinoid CB1 receptor, with a reported Ki value of 21.2 nM, but binds only weakly to the CB2 receptor. researchgate.netnih.govlumirlab.com In contrast to anandamide and 2-AG, which interact with both CB1 and CB2 receptors, the more selective action of noladin ether on CB1 receptors suggests it may have a more specific profile of activity. lumirlab.comnih.gov The existence of endogenous ether-type endocannabinoids like noladin ether highlights a distinct branch of the endocannabinoid system where this compound may also play a role.

Effects on Cellular Membrane Dynamics and Lipid Compartmentation

As a lipid molecule, this compound has the potential to influence the physical properties of cellular membranes, including their fluidity and the organization of lipid microdomains known as lipid rafts. These rafts are specialized membrane regions enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling. nih.govannualreviews.org

The introduction of ether lipids into cellular membranes can alter their biophysical properties. beilstein-journals.org For instance, some surfactants with oleyl ether components have been shown to increase membrane permeability. researchgate.net The replacement of an ester linkage with an ether bond can impact membrane dynamics. beilstein-journals.org While direct studies on how this compound specifically affects lipid raft formation and stability are not extensively detailed in the available search results, it is known that modulation of membrane lipid composition can influence these microdomains. biorxiv.orgnih.gov For example, changes in membrane fluidity can impact the function of membrane-embedded proteins, such as ion channels. biorxiv.org Given that lipids are integral components of cellular membranes, it is plausible that this compound could influence cellular signaling by altering the membrane environment in which receptors and other signaling proteins reside. nih.govnih.gov

Role in Membrane Structure and Function (General Ether Lipids)

Ether lipids, a class of glycerophospholipids that includes this compound, are integral structural components of cellular membranes and the membranes of subcellular organelles. mdpi.comnih.gov Unlike the more common diacyl phospholipids (B1166683), ether lipids possess a hydrocarbon chain attached to the sn-1 position of the glycerol backbone via an ether linkage, a seemingly minor biochemical alteration that imparts significant structural and functional consequences. nih.govhep.com.cnnih.gov This ether bond, lacking a carbonyl oxygen, allows for a different conformational arrangement, leading to a more compact packing of the lipids within the membrane. mdpi.complos.org This tighter alignment alters the physical properties of the membrane, facilitating stronger intermolecular hydrogen bonding between the lipid headgroups and generally decreasing membrane fluidity. mdpi.comnih.gov

Furthermore, ether lipids, particularly plasmalogens, have a pronounced tendency to form non-lamellar, inverse hexagonal structures in model membranes. mdpi.comhep.com.cn This property is critical for facilitating dynamic membrane processes such as membrane fusion and trafficking. mdpi.comhep.com.cn Such processes are fundamental for events like neurotransmission, where synaptic vesicles, rich in ether lipids, fuse with the presynaptic membrane to release their contents. mdpi.com

The interaction between ether lipids and cholesterol is also a key aspect of their function in membranes. Molecular dynamics simulations have revealed that cholesterol interacts differently with ether lipids compared to their ester-linked counterparts. In ether lipid membranes, cholesterol preferentially forms hydrogen bonds with the phosphate (B84403) oxygen of the lipid headgroup. nih.govacs.orgsigmaaldrich.com This interaction causes cholesterol to position itself closer to the bilayer surface. nih.govacs.orgsigmaaldrich.com In contrast, in ester lipid bilayers, cholesterol primarily hydrogen bonds with the ester carbonyls of the backbone. nih.govacs.orgsigmaaldrich.com This distinct mode of interaction is believed to be crucial in the trafficking of cholesterol within the cell. nih.govacs.org Deficiencies in plasmalogens have been shown to impair the transport of cholesterol from the plasma membrane to the endoplasmic reticulum. nih.gov

Table 1: Summary of Research Findings on the Role of Ether Lipids in Membrane Structure and Function

Finding Implication for Membrane Properties Relevant Ether Lipid Type(s) References
Tighter molecular packing due to ether linkage. Decreased membrane fluidity, increased order. General Ether Lipids, Plasmalogens mdpi.complos.org
Formation of non-lamellar, inverse hexagonal phases. Facilitation of membrane fusion and trafficking. Plasmalogens mdpi.comhep.com.cn
Organization and stabilization of lipid rafts. Modulation of cellular signaling platforms. Plasmalogens mdpi.comnih.govhep.com.cn

Modulation of Intracellular Signaling Proteins by Related Ether Lipids (e.g., Protein Kinase C)

Beyond their structural roles, ether lipids and their synthetic analogs can act as modulators of intracellular signaling pathways by directly interacting with key regulatory proteins. wikipedia.orgwikidoc.orgnih.gov One of the most notable targets is Protein Kinase C (PKC), a family of enzymes crucial for a multitude of cellular processes, including proliferation, differentiation, and apoptosis. ashpublications.org

Synthetic ether lipid analogs have been shown to possess cytostatic and cytotoxic properties, which are believed to stem from their ability to disrupt membrane structure and inhibit enzymes involved in signal transduction, such as PKC. wikipedia.orgwikidoc.org The mechanism of PKC modulation by ether lipids appears to be complex and can involve both inhibition and, in some contexts, activation.

A key example of an inhibitory interaction involves the ether lipid 1-O-hexadecyl-2-acetyl-sn-glycerol (HAG), a precursor in the biosynthesis of Platelet-Activating Factor (PAF). ashpublications.orgmdpi.com HAG and its phosphorylated metabolite, HAGP, have been shown to act as endogenous inhibitors of PKC isoforms. ashpublications.org The proposed mechanism involves competition with diacylglycerol (DAG), the physiological activator of many PKC isoforms. mdpi.com HAG is thought to bind to the C1 domains of PKC, the same domains that bind DAG, but this interaction is nonproductive and does not lead to the full activation of the enzyme. ashpublications.orgmdpi.com Instead, it may prevent or reduce the binding of DAG, thereby keeping PKC in a catalytically inactive state. mdpi.com Furthermore, some studies suggest that ether lipids like HAG can block the translocation of PKC to cellular membranes, a critical step in its activation cycle. mdpi.com For instance, pretreatment of macrophages with HAG was found to reduce the localization of PKCε to phagosomes. mdpi.com

Conversely, in some cellular contexts, ether lipids can contribute to the activation of PKC. For example, in certain breast cancer cells, high levels of ether lipids are associated with increased levels of diacylglycerol (DG). biorxiv.org This increase may result from the activation of phospholipase C, leading to the production of DG, which in turn functions as a second messenger to activate PKC. biorxiv.org This highlights that the effect of ether lipids on PKC can be context-dependent, influenced by the specific lipid species and the cellular environment.

Table 2: Summary of Research Findings on the Modulation of Protein Kinase C (PKC) by Ether Lipids

Ether Lipid/Analog Effect on PKC Proposed Mechanism of Action References
Synthetic Ether Lipid Analogs Inhibition Disruption of membrane structure; direct enzyme inhibition. wikipedia.orgwikidoc.org
1-O-hexadecyl-2-acetyl-sn-glycerol (HAG) Inhibition Competes with diacylglycerol (DAG) for binding to C1 domains; blocks translocation to membranes. ashpublications.orgmdpi.com
Phosphorylated HAG (HAGP) Inhibition Directly interacts with C1a domains of PKC, blocking kinase activity. ashpublications.org

Physiological Roles and Biological Activities of Oleyl 2 Glyceryl Ether

Role in Glucose Homeostasis and Metabolic Regulation

Oleyl 2-glyceryl ether plays a significant role in maintaining glucose balance through its interaction with the G protein-coupled receptor 119 (GPR119), a receptor recognized as a sensor for dietary lipids in the gut. researchgate.netnih.gov

Stimulation of Incretin (B1656795) Hormone Secretion (e.g., Glucagon-Like Peptide-1, Glucose-Dependent Insulinotropic Polypeptide)

Activation of GPR119 by this compound and its natural counterpart, 2-OG, stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). researchgate.netnih.gov These hormones are crucial for the regulation of blood sugar levels. Research has shown that 2-OG, which is produced during the digestion of dietary fats, can activate GPR119 and lead to the secretion of incretins from the human intestine. nih.gov This suggests that GPR119 acts as a fat sensor, and its activation is a key mechanism behind the stimulatory effect of dietary fat on incretin release. nih.gov In laboratory studies, 2-OG was found to stimulate the release of GLP-1 and cholecystokinin (B1591339) (CCK) from GLUTag cells, a process that was blocked by a GPR119 antagonist. researchgate.net This highlights the essential role of GPR119 in mediating the release of these hormones. researchgate.net

Impact on Insulin (B600854) Secretion and Systemic Glucose Tolerance

The stimulation of incretin secretion by this compound subsequently enhances insulin secretion from pancreatic β-cells. researchgate.net Incretins, by their nature, potentiate glucose-stimulated insulin secretion. Studies in mice have demonstrated that the oral administration of this compound, which is more resistant to enzymatic breakdown than 2-OG, leads to a significant improvement in glucose tolerance. nih.gov This effect was observed in wild-type mice but was absent in mice lacking the GPR119 receptor, confirming that the glucose-lowering effect is mediated through GPR119. researchgate.netnih.gov The potency of this compound in activating GPR119 has been quantified with a half-maximal effective concentration (EC₅₀) of 5.3 µM, which is comparable to the 2.3 µM EC₅₀ of 2-OG.

Differential Mechanisms in Intestinal Lipid Sensing

The sensing of dietary fats in the intestine is a complex process involving different mechanisms for the various breakdown products of triglycerides. While long-chain fatty acids are known to stimulate the release of certain gut hormones through receptors like FFAR1, 2-monoacylglycerols such as 2-OG utilize GPR119 to signal the release of GLP-1. nih.govnih.gov This indicates that the different components of digested fats, namely fatty acids and 2-monoacylglycerols, regulate feeding and hormonal responses through separate pathways. nih.gov For instance, while both olive oil and a synthetic dietary oil that produces 2-OG can stimulate GLP-1 release, only olive oil, which contains long-chain fatty acids, appears to stimulate CCK secretion, suggesting distinct sensing mechanisms. nih.gov This differential sensing allows the body to mount a nuanced response to the specific composition of ingested fats.

Table 1: Research Findings on this compound and Glucose Metabolism

Finding Model System Key Outcome Reference
GPR119 Activation COS-7 cells expressing human GPR119 2-OG activates GPR119 with an EC₅₀ of 2.5 µM. nih.gov
Incretin Hormone Release GLUTag cells, isolated primary colonic crypt cultures (mice) 2-OG stimulates GLP-1 and CCK release via GPR119. researchgate.net
Improved Glucose Tolerance Wild-type mice Oral gavage with this compound significantly improved glucose clearance. researchgate.netnih.gov
GPR119 Dependency GPR119 knockout mice The glucose-lowering effect of this compound was absent. researchgate.netnih.gov

Involvement in Immunological and Inflammatory Responses

Beyond its metabolic roles, this compound and the broader class of alkylglycerols are implicated in modulating the immune system.

Anti-inflammatory Effects via GPR119 Activation

While direct studies on the anti-inflammatory effects of this compound are emerging, the activation of GPR119 is known to have anti-inflammatory potential. GPR119 is expressed on various immune cells, and its activation can lead to the release of anti-inflammatory mediators. For example, lipid ligands for GPR119, such as oleoylethanolamide, are known to promote the release of GLP-2, which has anti-inflammatory effects in the intestine. researchgate.net

Contributions to Macrophage Function and Immune Regulation (General Alkylglycerols)

Alkylglycerols, as a class of compounds, are recognized for their ability to stimulate the immune system. darwin-nutrition.fr They are found naturally in immune-related organs like the bone marrow, spleen, and liver. darwin-nutrition.frresearchgate.net Research has shown that alkylglycerols are potent activators of macrophages, which are key cells in the body's defense system. researchgate.netnih.govnih.gov Administration of small amounts of alkylglycerols to mice has been shown to significantly enhance the ability of macrophages to ingest foreign particles through a process called Fc-mediated phagocytosis. nih.govnih.gov This activation of macrophages is a crucial step in the immune response against pathogens and abnormal cells. darwin-nutrition.fr The mechanism of macrophage activation by alkylglycerols appears to be complex, involving interactions with other immune cells like B and T-cells. nih.govnih.gov Studies suggest that dodecylglycerol (DDG), an alkylglycerol, stimulates B-cells to release signaling factors that, in turn, act on T-cells to produce factors that ultimately activate macrophages. nih.govnih.gov

Table 2: Immunomodulatory Effects of Alkylglycerols

Effect Model System Key Outcome Reference
Macrophage Activation (in vivo) BALB/c mice Administration of 10-100 ng of alkylglycerols enhanced macrophage Fc-mediated ingestion. nih.gov
Macrophage Activation (in vitro) Mouse peritoneal cells Dodecylglycerol (DDG) at 50 ng/mL stimulated macrophage ingestion activity in the presence of nonadherent cells. nih.govnih.gov
Cellular Cooperation Co-culture of macrophages, B-cells, and T-cells DDG-treated B-cells initiate a signaling cascade involving T-cells to activate macrophages. nih.govnih.gov

Potential Contributions to Cellular Proliferation and Differentiation

Synthetic ether lipid analogues have demonstrated the ability to inhibit the growth of neoplastic cells both in laboratory settings and in living organisms. nih.govaacrjournals.org This has prompted research into their potential as anticancer agents. nih.govaacrjournals.orggerli.com The antiproliferative activity of these compounds is believed to be mediated through their interaction with cell membranes. nih.govaacrjournals.org

Studies have explored the effects of combining ether lipid analogues with DNA-interactive drugs, such as doxorubicin (B1662922) and cisplatin, with the aim of enhancing antitumor activity. nih.govaacrjournals.org Research on an ovarian adenocarcinoma cell line showed that combinations of ether lipids and these drugs resulted in enhanced antiproliferative activity compared to the individual agents alone. nih.govaacrjournals.org However, statistical analysis indicated that this enhanced effect was additive rather than synergistic. nih.govaacrjournals.org

The potency of ether lipids and the time required for their antiproliferative effects can be influenced by structural modifications. nih.gov For instance, in studies on human glioma cell lines, different ether lipid analogues exhibited a 7- to 30-fold variation in potency. nih.gov Some analogues, like CP 46,665, showed maximal activity after a 2-hour exposure, whereas others required 24 hours to be effective at a 40 microM concentration. nih.gov

Furthermore, research has investigated the impact of specific ether lipid analogues on various cancer cell lines. For example, the putative endocannabinoid 2-arachidonylglyceryl ether (noladin ether) has been shown to cause cell cycle arrest in the G0/G1 phase in PC-3 prostate carcinoma cells. nih.gov Oleic acid, a component of this compound, has also been found to inhibit the proliferation of tongue squamous cell carcinoma (TSCC) cells in a dose- and time-dependent manner, inducing G0/G1 phase cell cycle arrest. researchgate.net

One proposed mechanism for the antiproliferative activity of some antitumor ether lipid analogues, such as 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine (ET-18-OCH3), is the inhibition of phosphatidylinositol-3-kinase (PtdIns-3-kinase). aacrjournals.org This enzyme is crucial for cell growth and malignant transformation. aacrjournals.org Inhibition of PtdIns-3-kinase by these ether lipids could therefore contribute to their ability to halt cell proliferation. aacrjournals.org

Table of Ether Lipid Analogues and Their Antiproliferative Research Findings

Compound/Analogue Research Finding Cell Line Studied
1-octadecyl-2-methyl-rac-glycero-3-phosphocholine Showed enhanced antiproliferative activity when combined with DNA-interactive drugs. nih.govaacrjournals.org Ovarian adenocarcinoma cell line
1-thiohexadecyl-2-ethyl-rac-glycero-3-phosphocholine Exhibited enhanced antiproliferative activity in combination with DNA-interactive agents. nih.govaacrjournals.org Ovarian adenocarcinoma cell line
4-amino-methyl-1-[2,3-(di-n-decyloxy)-n-propyl]-4-phenylpiperidine Demonstrated enhanced antiproliferative effects when used with DNA-interactive drugs. nih.govaacrjournals.org Ovarian adenocarcinoma cell line
CP 46,665 Found to be the most potent among several ether lipids tested, reaching maximal activity after 2 hours. nih.gov Human glioma cell lines
Amido-18-OEt Was the least potent among the ether lipids studied. nih.gov Human glioma cell lines
2-arachidonylglyceryl ether (noladin ether) Caused cell cycle arrest in the G0/G1 phase. nih.gov PC-3 prostate carcinoma cells
Oleic acid Inhibited cell proliferation in a dose- and time-dependent manner and induced G0/G1 arrest. researchgate.net Tongue squamous cell carcinoma (TSCC) cells

Certain ether lipids have been identified as potent inducers of apoptosis, or programmed cell death, in cancer cells while leaving normal cells largely unaffected. aacrjournals.org The ether lipid 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine (ET-18-OCH3; Edelfosine) is a well-studied example that rapidly induces apoptosis in human leukemic cells. aacrjournals.org This selectivity for tumor cells makes such compounds promising candidates for cancer therapy. aacrjournals.orgtandfonline.com

The molecular structure of these ether lipids is critical for their apoptotic activity. aacrjournals.org Studies have shown that modifications at the sn-2 and sn-3 positions of the glycerol (B35011) backbone of ET-18-OCH3 can completely eliminate its ability to induce apoptosis. aacrjournals.org The uptake of the ether lipid by the cell is also strongly correlated with its apoptotic effect. aacrjournals.org

One mechanism by which ET-18-OCH3 is thought to induce apoptosis is through the intracellular activation of the Fas/CD95 death receptor, independent of its natural ligand. ashpublications.org This leads to the clustering and capping of Fas in specialized membrane regions known as lipid rafts. ashpublications.org The accumulation of Fas clusters in these rafts appears to be a key step in initiating the apoptotic cascade. ashpublications.org

The Bcl-2 family of proteins, which are key regulators of the intrinsic pathway of apoptosis, also play a role. aacrjournals.orgpublish.csiro.au Overexpression of anti-apoptotic proteins like Bcl-2 or Bcl-xL has been shown to block the apoptosis induced by ET-18-OCH3. aacrjournals.org Conversely, ET-18-OCH3 can induce the expression of c-myc, a protein known to be an effector of apoptosis in several systems. aacrjournals.org

Furthermore, some ether lipids are believed to induce apoptosis by imposing a form of physico-chemical stress on the cell, potentially mediated by reactive oxygen species (ROS). nih.gov This process appears to be independent of the tumor suppressor protein p53 status. nih.gov Interestingly, some glycosylated antitumor ether lipids (GAELs) have been found to kill cells through a mechanism resembling paraptosis-like cell death, which is distinct from classical apoptosis and does not involve caspase activation or loss of mitochondrial membrane potential. cdnsciencepub.com Oleic acid has also been demonstrated to induce apoptosis in tongue squamous cell carcinoma cells by increasing the expression of p53 and cleaved caspase-3, while decreasing the expression of the anti-apoptotic protein Bcl-2. researchgate.net

Occurrence and Biological Significance in Mammalian and Marine Systems

Ether lipids are widespread constituents of cell membranes in both mammals and marine organisms. wikidoc.orgcsic.esnih.gov In mammals, they are found in various tissues, with particularly high levels in the brain, where they are crucial for the structure and function of neural membranes. nih.govmdpi.comfrontiersin.org The biosynthesis of ether lipids in mammals begins in peroxisomes, and defects in this organelle can lead to impaired ether lipid production. wikidoc.orgwikipedia.org The oleyl group, a component of this compound, is a common mono-unsaturated residue found at the sn-1 position of the glycerol backbone in mammalian ether lipids. mdpi.comfrontiersin.org

In marine ecosystems, ether lipids are also prevalent. Selachyl alcohol, which is 1-O-oleyl glyceryl ether, is found in marine sources like sea rays, ratfish, and sharks. csic.es It has also been identified in several species of marine sponges. csic.es These naturally occurring marine glyceryl ethers have been reported to possess various medicinal properties, including anti-inflammatory and antitumor activities. csic.es Diacylglyceryl ethers (DAGE) and monoacylglyceryl ethers (MAGE) have been reported in the livers of dogfish and sharks, as well as in deep-sea squids. mdpi.com High concentrations of glyceryl ethers have also been noted in several species of sea cucumbers. mdpi.com

The biological significance of ether lipids is multifaceted. They are not only structural components of membranes but are also involved in cellular signaling and antioxidant defense. oup.comnih.gov For example, platelet-activating factor (PAF), a well-known ether lipid, is a potent signaling molecule in the mammalian immune system. wikidoc.orgwikipedia.org In the context of this compound, it has been shown to improve glucose tolerance in mice by acting on the GPR119 receptor and stimulating the release of glucagon-like peptide-1 (GLP-1). nih.gov

Table of Compounds Mentioned

Compound Name IUPAC Name Other Names
This compound 2-[(Z)-octadec-9-enoxy]propane-1,3-diol 2-oleylglyceryl ether, Selachyl alcohol csic.esnih.gov
1-octadecyl-2-methyl-rac-glycero-3-phosphocholine ET-18-OCH3 analogue nih.govaacrjournals.org
1-thiohexadecyl-2-ethyl-rac-glycero-3-phosphocholine
4-amino-methyl-1-[2,3-(di-n-decyloxy)-n-propyl]-4-phenylpiperidine
CP 46,665
Amido-18-OEt
2-arachidonylglyceryl ether Noladin ether nih.gov
Oleic acid (9Z)-Octadecenoic acid
1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine Edelfosine, ET-18-OCH3 aacrjournals.orgaacrjournals.orgashpublications.org
Cisplatin
Doxorubicin Adriamycin nih.govaacrjournals.org
Glutathione
Batyl alcohol 3-(octadecyloxy)propane-1,2-diol 1-O-stearyl glyceryl ether csic.es
Chimyl alcohol 3-(hexadecyloxy)propane-1,2-diol 1-O-palmityl glyceryl ether csic.es
Platelet-activating factor PAF wikidoc.orgwikipedia.org
Oleyl alcohol (9Z)-octadec-9-en-1-ol nih.gov

Pharmacological Relevance and Therapeutic Potential of Oleyl 2 Glyceryl Ether

Therapeutic Applications in Metabolic Disorders, including Type 2 Diabetes Mellitus

Oleyl 2-glyceryl ether and related compounds are being investigated for their potential role in managing metabolic disorders like type 2 diabetes mellitus. helsinki.fiwikipedia.orgmedscape.commdpi.com Research has shown that a stable analog of 2-oleoyl glycerol (B35011) (2-OG), 2-oleyl glyceryl ether, can improve glucose tolerance. nih.govnih.gov This effect is believed to be mediated through the G protein-coupled receptor 119 (GPR119). nih.govresearchgate.net

Activation of GPR119, which is found in pancreatic beta-cells and intestinal L-cells, stimulates the release of glucagon-like peptide-1 (GLP-1). nih.govresearchgate.net GLP-1 is an incretin (B1656795) hormone that plays a crucial role in regulating glucose homeostasis by enhancing insulin (B600854) secretion. Studies using mouse models have demonstrated that 2-oleyl glyceryl ether significantly improves glucose clearance in wild-type mice, an effect that is absent in GPR119 knockout mice. nih.gov This highlights the essential role of GPR119 in the glucose-lowering effects of this ether lipid. nih.gov The potential of GPR119 agonists as oral therapies for type 2 diabetes makes this compound and similar compounds promising candidates for further investigation in the management of this chronic disease. researchgate.net

Potential as Components in Advanced Drug Delivery Systems

Ether lipids, including this compound, are being explored for their use in advanced drug delivery systems, particularly in liposomal formulations. doi.orgtandfonline.comacs.orggoogle.comdovepress.com Their unique chemical structure, characterized by an ether bond instead of the more common ester bond, confers greater stability against enzymatic degradation and harsh environmental conditions like extreme pH. acs.orgcsic.es This enhanced stability makes them attractive for creating robust vesicles for drug encapsulation and delivery. tandfonline.comacs.org

Liposomes formulated with archaeal ether lipids, known as archaeosomes, have shown significant advantages over conventional liposomes. tandfonline.comacs.org These advantages include increased stability to oxidative stress, high temperatures, and the action of phospholipases and bile salts. tandfonline.com This robustness can lead to a longer shelf life and better protection of the encapsulated drug. acs.org

Furthermore, some ether lipid-based delivery systems have demonstrated the ability to enhance the permeability of cell membranes, which can facilitate the diffusion of drugs into target cells. acs.org For instance, certain lipophilic surfactants, including oleyl ethers, are used to improve the oral bioavailability of poorly water-soluble drugs. google.com The potential for these lipids to be used in creating controlled-release matrices is also an active area of research. google.comdovepress.com These properties suggest that ether lipids like this compound could be valuable components in the development of more effective and targeted drug delivery technologies. acs.orgresearchgate.net

Research into Anti-Cancer Activities of Ether Lipid Analogues

A significant body of research has focused on the anti-cancer properties of synthetic ether lipid analogues. aacrjournals.orgaacrjournals.orgpsu.edu These compounds, which are structurally related to naturally occurring ether lipids, have demonstrated the ability to inhibit the growth of neoplastic cells both in laboratory studies and in animal models. nih.govnih.govaacrjournals.org Unlike many conventional chemotherapy drugs that target DNA, the primary site of action for many anti-tumor ether lipids appears to be the cell membrane. csic.espsu.edunih.gov

The cytotoxic effects of these ether lipids are thought to involve the disruption of membrane integrity and the modulation of key signaling pathways, ultimately leading to apoptosis (programmed cell death) in cancer cells. psu.edutandfonline.com Research has shown that neoplastic tissues often have higher levels of ether-linked lipids compared to normal tissues, which may contribute to the selective action of some of these analogues. aacrjournals.orgaacrjournals.orgpnas.org

Several ether lipid analogues have been investigated for their direct cytotoxic effects on various human tumor cell lines. nih.gov Furthermore, studies have explored combining ether lipids with DNA-interactive chemotherapy agents, which has been shown to result in enhanced antiproliferative activity. nih.govaacrjournals.org This suggests a potential for additive effects when these two classes of drugs are used in combination. nih.govaacrjournals.org The development of ether lipid-based prodrugs that can be activated by enzymes overexpressed in tumors is another promising strategy to improve their therapeutic index. acs.org

Table 1: Investigated Anti-Cancer Activities of Ether Lipid Analogues

Ether Lipid Analogue Type Proposed Mechanism of Action Research Findings
Alkyl-lysophospholipid analogues (e.g., edelfosine) Induction of apoptosis through activation of death receptors like Fas/CD95. tandfonline.com Shows selective antitumor action. tandfonline.com
Thioether lysophospholipid-derivatives Cytotoxicity through cell membrane destruction. nih.gov Found to be cytotoxic in a dose- and time-dependent manner against human tumor cells. nih.gov
Alkylphosphocholines (e.g., miltefosine) Affects signaling processes, leading to apoptosis. tandfonline.com Effective against certain parasites and has shown promise in cancer therapy. tandfonline.com

This table is for informational purposes only and does not constitute medical advice.

Emerging Roles in Neurobiology and Neurodegenerative Research (General Ether Lipids)

Ether lipids, particularly a subclass called plasmalogens, are abundant in the nervous system and are crucial for normal brain function. nih.govresearchgate.netuts.edu.au Research is increasingly highlighting the link between altered ether lipid levels and various neurological and neurodegenerative diseases. nih.govnih.gov

Plasmalogens are recognized for their role in maintaining the structure and fluidity of neural cell membranes, which is essential for processes like membrane trafficking and signal transduction. researchgate.netmdpi.com They are also considered important endogenous antioxidants, protecting brain cells from oxidative damage. nih.govnih.gov

A growing body of evidence indicates that reduced levels of plasmalogens are a feature of several neurodegenerative conditions, including Alzheimer's disease. nih.govnih.govgethealthspan.comdroracle.ai This deficiency may contribute to the pathology of these diseases by increasing vulnerability to oxidative stress and impairing neuronal function. droracle.ai Consequently, strategies aimed at restoring plasmalogen levels are being explored as potential therapeutic avenues. nih.gov This includes dietary interventions with plasmalogen precursors like alkylglycerols. nih.gov The potential for ether lipids to modulate signaling pathways involved in neuroinflammation and neuronal survival further underscores their importance in neurobiology and the search for treatments for neurodegenerative disorders. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-oleoyl glycerol
Edelfosine
Miltefosine
Cytosine arabinoside
Plasmalogens

Analytical and Synthetic Methodologies in Oleyl 2 Glyceryl Ether Research

Chemical Synthesis Approaches for Oleyl 2-Glyceryl Ether and its Analogues

The synthesis of this compound and its structural analogues involves sophisticated chemical strategies aimed at achieving high purity, yield, and, where necessary, specific stereochemistry. These methods are crucial for producing research quantities of these compounds to investigate their biological activities. The primary approaches involve creating the ether linkage to the glycerol (B35011) backbone, a process that requires careful control of reaction conditions to ensure regioselectivity and prevent unwanted side reactions.

Etherification is a fundamental process for synthesizing glycerol ethers. The acid-catalyzed etherification of glycerol with alcohols or olefins is a common route. vurup.skmdpi.com For instance, the reaction of glycerol with tert-butanol (B103910) in the presence of an acid catalyst like Amberlyst 15 can produce a mixture of mono-, di-, and tri-tert-butyl ethers of glycerol. vurup.skmdpi.com The Williamson ether synthesis is another classical and versatile method, which involves the reaction of an alkoxide with an alkyl halide. tandfonline.com In the context of glycerol ethers, this could involve converting one of glycerol's hydroxyl groups into an alkoxide using a base, followed by reaction with an oleyl halide.

A particularly effective method for synthesizing precursors to this compound is phase transfer catalysis (PTC). This technique is useful for reactions involving reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). PTC facilitates the migration of a reactant from one phase to another, allowing the reaction to proceed. For example, the synthesis of Oleyl glycidyl (B131873) ether, a key intermediate, can be achieved by reacting oleyl alcohol with epichlorohydrin (B41342) under highly alkaline, two-phase conditions using a phase transfer catalyst. rsc.org This approach efficiently produces the desired glycidyl ether, which can then be further reacted to yield the target glyceryl ether. rsc.orggoogle.com

TechniqueDescriptionReactants ExampleCatalyst ExampleKey Feature
Acid-Catalyzed Etherification Direct reaction between glycerol and an alcohol or olefin.Glycerol, Tert-butanolAmberlyst 15, H-Beta ZeoliteCan produce a mixture of mono-, di-, and tri-ethers. vurup.skresearchgate.net
Williamson Ether Synthesis Reaction of an alkoxide with an alkyl halide.Glycerol, KOH/Al2O3, Ethyl Bromide-A fundamental method for forming ether bonds with good yields. tandfonline.com
Phase Transfer Catalysis (PTC) Facilitates reaction between reactants in immiscible phases.Oleyl alcohol, EpichlorohydrinQuaternary ammonium (B1175870) saltsEnables efficient synthesis of precursors like oleyl glycidyl ether under two-phase conditions. rsc.org

Achieving stereoselectivity is critical when synthesizing biologically active molecules, as different enantiomers can have vastly different physiological effects. For glycerol ether variants, enzymatic synthesis offers a powerful route to obtaining enantiomerically pure compounds. researchgate.net Biocatalysis, particularly using lipases, is an efficient and environmentally friendly approach for the stereoselective synthesis of acylglycerols and their analogues. nih.govmonash.edu

For example, lipase (B570770) B from Candida antarctica (CalB) has been successfully used in a two-step process to synthesize 2-monoacylglycerides (2-MAGs) with high purity. nih.gov This process involves an initial unselective esterification of a fatty acid and glycerol to form a triacylglyceride, followed by a highly selective sn-1,3 alcoholysis reaction that yields the desired 2-monoacylglyceride. nih.gov This methodology demonstrates the potential for enzymes to selectively target specific positions on the glycerol backbone, a principle that can be adapted for the stereoselective synthesis of 2-glyceryl ethers. By carefully selecting the enzyme and reaction conditions, it is possible to synthesize specific stereoisomers of this compound for advanced biological studies.

Methodologies for Studying Biological Activities In Vitro

To investigate the biological effects of this compound, particularly its activity as an agonist for G protein-coupled receptors like GPR119, a variety of in vitro methodologies are employed. These assays are essential for determining receptor affinity, potency, and the downstream cellular signaling pathways activated by the compound.

A primary tool is the use of cell-based high-throughput screening assays. nih.gov These typically involve using a host cell line, such as Human Embryonic Kidney 293 (HEK293) cells, that has been genetically engineered to stably express the human GPR119 receptor. nih.govplos.org Since GPR119 is a Gs-coupled receptor, its activation leads to an increase in intracellular cyclic AMP (cAMP). frontiersin.orgguidetopharmacology.org Therefore, a common method to quantify agonist activity is through a cAMP accumulation assay . guidetopharmacology.org

Another widely used approach is the reporter gene assay . In this system, the GPR119-expressing cells also contain a reporter plasmid, such as one containing a cAMP response element (CRE) linked to the luciferase gene (pCRE-luc). nih.gov When an agonist like this compound activates GPR119 and increases cAMP levels, the CRE is activated, driving the expression of luciferase. The resulting light emission can be measured, providing a quantitative readout of receptor activation. plos.org

To study more physiologically relevant effects, specialized cell lines are used. The mouse β-cell line MIN-6 and isolated mouse pancreatic islets are used to evaluate a compound's ability to enhance glucose-stimulated insulin (B600854) secretion (GSIS). nih.govplos.org Similarly, the enteroendocrine L-cell model, GLUTag, is used to measure the secretion of glucagon-like peptide-1 (GLP-1), another key biological response mediated by GPR119 activation. consensus.appmdpi.com

Assay TypeCell LinePrinciple of MeasurementEndpoint
Reporter Gene Assay HEK293/GPR119Ligand binding activates Gs pathway, increasing cAMP, which drives luciferase expression via a CRE promoter. nih.govLuminescence (EC50 value)
cAMP Accumulation Assay HEK293/GPR119, COS-7Direct measurement of intracellular cAMP levels following receptor activation. nih.govguidetopharmacology.orgcAMP concentration
Insulin Secretion Assay MIN-6 cells, Isolated IsletsMeasurement of insulin released from pancreatic β-cells in response to glucose and the test compound. nih.govInsulin concentration
GLP-1 Secretion Assay GLUTag cellsMeasurement of GLP-1 released from enteroendocrine L-cells in response to the test compound. consensus.appGLP-1 concentration

In Vivo Experimental Models for Assessing Physiological Impact (e.g., GPR119 Knockout Mice)

To validate the physiological relevance of in vitro findings, in vivo experimental models are indispensable. The most definitive models for studying the effects of a GPR119 agonist like this compound are transgenic mice, specifically GPR119 knockout (KO) mice and their wild-type (WT) littermates. consensus.appresearchgate.net By comparing the response to the compound in mice with and without the receptor, researchers can confirm that the observed physiological effects are indeed mediated through GPR119. consensus.appnih.gov

A key in vivo experiment is the oral glucose tolerance test (oGTT) . In this test, mice are administered the compound (e.g., by oral gavage) followed by a glucose challenge. Blood glucose levels are then monitored over time. Studies have shown that a stable analogue of 2-oleoyl glycerol, 2-oleyl glyceryl ether, significantly improves glucose clearance and lowers blood glucose excursion in WT mice. consensus.appnih.gov Crucially, this effect is absent in GPR119 KO mice, demonstrating the GPR119-dependency of the compound's action on glucose homeostasis. consensus.appnih.gov

In addition to glucose metabolism, these models are used to assess the impact on incretin (B1656795) hormone secretion. Following administration of the compound, plasma levels of GLP-1 and insulin can be measured. Experiments using primary colonic crypt cultures from WT mice showed that 2-oleoyl glycerol stimulated GLP-1 release, while no response was seen in crypts from GPR119 KO mice. consensus.app This confirms that the compound's ability to stimulate GLP-1 secretion is mediated by the GPR119 receptor. consensus.appresearchgate.net These knockout mouse models are therefore essential tools for validating the mechanism of action and therapeutic potential of this compound and its analogues. mdpi.comnih.gov

Future Directions and Research Gaps in Oleyl 2 Glyceryl Ether Studies

Elucidation of Comprehensive Metabolic Fate and Turnover Kinetics

A critical area for future research is the complete elucidation of the metabolic fate and turnover kinetics of oleyl 2-glyceryl ether. While its ester counterpart, 2-oleoylglycerol (2-OG), is known to be metabolized into oleic acid and glycerol (B35011) by the enzyme monoacylglycerol lipase (B570770) (MAGL), the precise enzymatic pathways and degradation rates for the more stable ether-linked form are not fully understood. wikipedia.org The ether linkage in this compound provides greater stability against enzymatic hydrolysis compared to its ester analog, making it a promising therapeutic candidate.

Future studies should focus on identifying the specific enzymes responsible for the breakdown of this compound. While glyceryl-ether monooxygenase is known to cleave the ether bond in some glyceryl ethers, its role in the metabolism of this compound needs to be definitively established. csic.es Research has shown that some synthetic ether lipids are metabolized slowly by phospholipase C (PLC) and phospholipase D (PLD) activities. csic.es Understanding whether these or other enzymes are involved is paramount.

Furthermore, quantifying the turnover kinetics—how quickly the compound is synthesized and degraded in various tissues—is essential. This knowledge will be vital for determining its biological half-life and designing effective therapeutic strategies. Advanced techniques, such as lipid uncaging, could be employed to quantify the rates of lipid trans-bilayer movement and turnover in real-time within living cells. nih.gov

Investigation of Undiscovered Receptor Interactions and Novel Signaling Pathways

The known biological effects of this compound are primarily mediated through its interaction with the G protein-coupled receptor 119 (GPR119). researchgate.netnih.gov Activation of GPR119 stimulates the release of glucagon-like peptide-1 (GLP-1), a hormone crucial for regulating glucose homeostasis. researchgate.netoup.com However, the possibility of other receptor interactions and signaling pathways remains an open and exciting area of investigation.

Future research should explore potential off-target effects and promiscuous receptor binding. Given that structurally similar lipids, like 2-arachidonoylglycerol (B1664049) (2-AG), interact with cannabinoid receptors (CB1 and CB2), it is plausible that this compound or its metabolites may have affinities for these or other receptors. nih.govmdpi.com Studies have shown that other 2-monoacylglycerols can activate various G-protein coupled receptors. mdpi.com A comprehensive screening against a panel of receptors could reveal novel targets and previously unknown biological functions.

Moreover, delving into the downstream signaling cascades beyond GLP-1 release is crucial. For instance, 2-OG has been shown to enhance inflammatory responses and promote fibrosis through the GPR119/TAK1/NF-κB/TGF-β1 signaling pathway in certain contexts. medchemexpress.com Investigating whether this compound activates similar or distinct pathways will provide a more complete picture of its cellular effects. It has also been found that 2-OG can potentiate G protein signaling through allosteric binding to the 5-HT2A receptor, a mechanism that warrants investigation for its ether analog. wikipedia.org

Exploration of Structure-Activity Relationships for Targeted Therapeutic Development

A key avenue for future research lies in the systematic exploration of the structure-activity relationships (SAR) of this compound. By synthesizing and evaluating a series of chemical analogs, researchers can identify the key structural features responsible for its biological activity and optimize them for specific therapeutic purposes.

Modifications to the oleyl chain, such as altering its length, degree of unsaturation, or introducing different functional groups, could significantly impact receptor binding affinity and metabolic stability. researchgate.netnih.gov For example, studies on similar lipid molecules have shown that both acyl chain length and the degree of unsaturation affect lipid-protein affinities. nih.gov

Furthermore, altering the glycerol backbone could lead to the development of more potent or selective compounds. mdpi.com The ether linkage itself provides a point of modification. Comparing the activity of this compound with its thioether or other stable analogs could yield valuable insights. researchgate.net This systematic approach will be instrumental in designing novel therapeutic agents with improved efficacy and specificity for conditions like metabolic disorders or inflammatory diseases.

Advanced Experimental Models for Preclinical and Translational Evaluation

To bridge the gap between basic research and clinical application, the development and use of advanced experimental models for preclinical and translational evaluation are essential. While initial studies have utilized mouse models to demonstrate the glucose-lowering effects of this compound, more sophisticated models are needed to predict its efficacy and safety in humans more accurately. nih.govnih.gov

The use of humanized mouse models, which are immunodeficient mice engrafted with human cells or tissues, can provide a more relevant system for studying the compound's effects on human physiology. Additionally, three-dimensional (3D) organoid cultures derived from human intestinal or pancreatic tissues can offer a powerful in vitro platform to study the compound's mechanism of action in a more physiologically relevant context than traditional 2D cell cultures. nih.gov

Furthermore, the development of robust and validated biomarkers to monitor the in vivo activity of this compound is crucial for translational studies. This could include measuring changes in plasma levels of GLP-1, its metabolites, or downstream signaling molecules. Integrating data from these advanced preclinical models will be vital for designing informative clinical trials and ultimately translating the therapeutic potential of this compound into tangible clinical benefits. ljmu.ac.ukresearchgate.net

Table of Mentioned Compounds

Compound Name Abbreviation
This compound
2-Oleoylglycerol 2-OG
Oleic acid
Glycerol
2-Arachidonoylglycerol 2-AG
Glucagon-like peptide-1 GLP-1
2-linoleoyl glycerol
2-palmitoyl glycerol
Stearoyl-arachidonylglycerol SAG
Stearoyl-oleoylglycerol SOG
1-O-octadecyl-2-O-methoxy-rac-glycero-3-phosphocholine ET-18-OCH3
1-O-octadecyl-2-O-methyl-rac-glycerol OMG
1-O-hexadecyl-2-acetyl-sn-glycerol HAG
1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphate HAGP
1-oleoyl-2-acetyl-sn-glycerol OAG
1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine Edelfosine
Lysophosphatidylcholine LPC
Lysophosphatidic acid LPA
Oleyl thiophosphate
Tetradecyl phosphonate
Dioctanoyl glycerol pyrophosphate
1-O-octadecyl-2-O-benzyl-sn-glyceryl-3-phospho-GS-441524 V2043
Glyceryl trioleyl ether
Palmitic acid
Stearic acid
13-methyltetradecanoic acid
1-O-13-methyl-1-Z-tetradecenyl-2-(13-methyltetradecanoyl)-glycero-phosphatidylethanolamine VEPE
1-O-(13-methyltetradecyl)-2,3-di-(13-methyltetradecanoyl) glycerol TG1
Diacylglycerol DAG
N-oleoyl-ethanolamine OEA
N-oleoyl-dopamine
N-arachidonoyldopamine NADA
Noladin ether
Virodhamine
Palmitoylethanolamide PEA
Lysophosphatidylinositol LPI
Retinoic acid RA
1,2-dicapryl-3-oleoyl-glycerol
Myrmekioside E-1
Nigricanosides A and B
1,2-diacyl-3-O-(β-d-galactopyranosyl)-sn-glycerol MGDG
1,2-diacyl-3-O-(α-d-galactopyranosyl-(1′→6)-O-β-d-galactopyranosyl)-sn-glycerol DGDG
1,2-diacyl-3-O-(6-deoxy-6-sulfo-α-d-glucopyranosyl)-sn-glycerol SQDG
Ethylhexylglycerin
Caprylyl Glyceryl Ether
Glyceryl Capryl Ether
Cetyl Glyceryl Ether/Chimyl Alcohol
Batyl Alcohol
Glyceryl Allyl Ether
Glyceryl Lauryl Ether
Isodecyl Glyceryl Ether
Isostearyl Glyceryl Ether

Q & A

Q. How can researchers determine the hydrophilic-lipophilic balance (HLB) of this compound for emulsion formulation?

  • Methodological Answer : The Griffin method calculates HLB using the formula: HLB=20×MhMh+Ml\text{HLB} = 20 \times \frac{M_h}{M_h + M_l}

    where MhM_h is the molecular mass of the hydrophilic portion (glyceryl ether) and MlM_l is the lipophilic portion (oleyl chain). Experimental validation involves preparing emulsions with varying HLB values and assessing stability via centrifugation (3000 rpm for 15 min) or turbidimetry. Reference standards like Emulsogen M (HLB \sim9) can guide comparative studies .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
    • FT-IR : Confirms ether linkage (C-O-C stretch) and absence of ester groups (no carbonyl peak at \sim1700 cm⁻¹).
    • ¹H/¹³C NMR : Identifies oleyl chain unsaturation (δ 5.3 ppm for -CH=CH-) and glyceryl ether protons (δ 3.4–3.8 ppm).
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₂₁H₄₂O₃ at m/z 342.31) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies may arise from solvent polarity or impurities. Use a standardized protocol:
    • Solubility Testing : Prepare saturated solutions in solvents (e.g., ethanol, hexane, water) at 25°C, filter, and quantify dissolved compound via gravimetry or HPLC.
    • Statistical Analysis : Apply ANOVA to compare results across labs, accounting for variables like temperature, solvent grade, and purity (≥95% by GC). Replicate experiments (n=5) to assess reproducibility .

Q. What experimental designs optimize the evaluation of this compound’s thermal stability?

  • Methodological Answer :
    • Thermogravimetric Analysis (TGA) : Heat samples from 25–400°C at 10°C/min under nitrogen to identify decomposition points.
    • Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC. Use Arrhenius modeling to predict shelf life.
    • Control Variables : Include antioxidants (e.g., BHT) to isolate oxidative vs. thermal degradation pathways .

Q. How can this compound’s interaction with lipid bilayers be evaluated for drug delivery applications?

  • Methodological Answer :
    • Langmuir Trough Experiments : Measure monolayer compression isotherms to assess insertion into phospholipid layers (e.g., DPPC).
    • Fluorescence Microscopy : Use liposomes labeled with Nile Red to visualize membrane integration.
    • DSC : Analyze phase transition temperatures to detect changes in bilayer fluidity .

Notes

  • Ethical Considerations : Ensure data transparency by archiving raw spectra, chromatograms, and experimental logs in repositories like Zenodo .
  • Advanced Instrumentation : Collaborate with facilities offering cryo-TEM or SAXS for nanoscale structural insights.
  • Contradiction Management : Publish negative results (e.g., failed synthesis conditions) to improve reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.